![molecular formula C14H8F4O B15324812 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B15324812.png)
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is an organic compound with the molecular formula C8H4F4O. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of a fluoro-substituted benzaldehyde using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzoic acid.
Reduction: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets within proteins . This binding can modulate the activity of the target proteins, leading to various biological effects, such as enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)benzaldehyde
- 2-Fluoro-4-(trifluoromethyl)phenylacetic acid
Comparison: 2-[2-Fluoro-4-(trifluoromethyl)phenyl]benzaldehyde is unique due to the presence of both fluoro and trifluoromethyl groups on the benzaldehyde core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher lipophilicity and metabolic stability, making it a valuable scaffold for drug design and material science applications .
Propriétés
Formule moléculaire |
C14H8F4O |
|---|---|
Poids moléculaire |
268.21 g/mol |
Nom IUPAC |
2-[2-fluoro-4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8F4O/c15-13-7-10(14(16,17)18)5-6-12(13)11-4-2-1-3-9(11)8-19/h1-8H |
Clé InChI |
SIHFNYZDNVEJSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


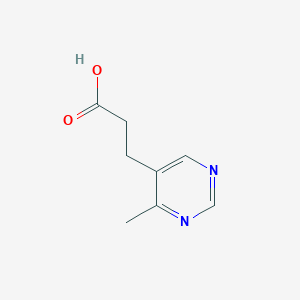
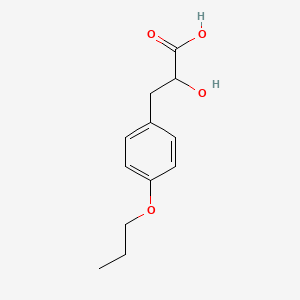
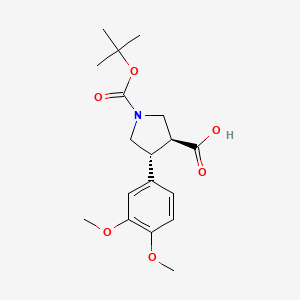

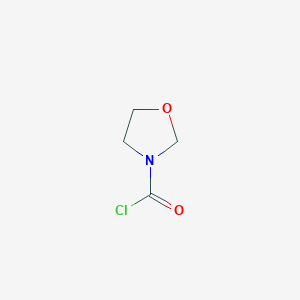
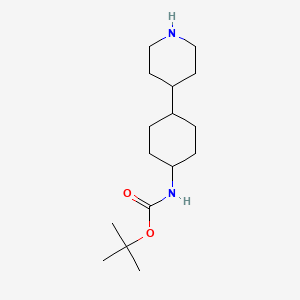

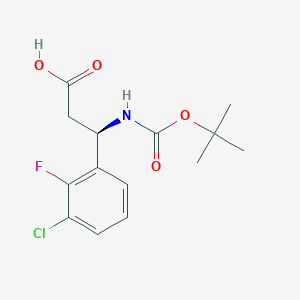
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15324820.png)
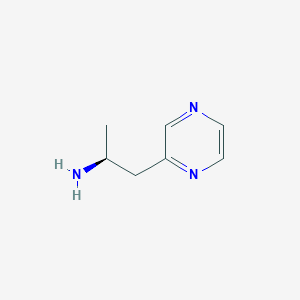

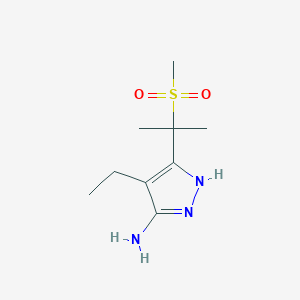
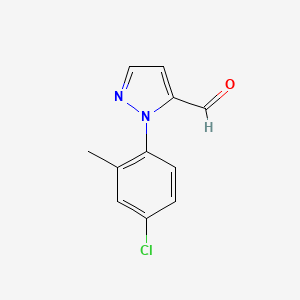
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-fluoro-phenyl)-propionic acid](/img/structure/B15324842.png)
